molecular formula C11H19NO3 B8091819 (1R,5S)-tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate

(1R,5S)-tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate

Cat. No.: B8091819
M. Wt: 213.27 g/mol
InChI Key: UCFRPUSUNQPJRS-ZQTLJVIJSA-N
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Description

(1R,5S)-tert-Butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic amine derivative featuring a 3-azabicyclo[3.2.0]heptane core with a hydroxyl group at position 6 and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₁H₁₉NO₃, molecular weight 213.27 g/mol, and CAS numbers 663172-78-9 (commonly cited) and 1552266-34-8 (alternative stereochemical identifier). This compound is typically synthesized via multi-step routes involving coupling reactions and Boc protection, yielding a solid with 98% purity. It serves as a key intermediate in pharmaceutical research, particularly for radioligand synthesis and drug candidate development.

Properties

IUPAC Name

tert-butyl (1R,5S)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-9(13)8(7)6-12/h7-9,13H,4-6H2,1-3H3/t7-,8+,9?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFRPUSUNQPJRS-ZQTLJVIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC([C@@H]2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclic core followed by the introduction of the hydroxyl and tert-butyl carboxylate groups. Common synthetic routes may include:

  • Intramolecular cyclization reactions: to form the bicyclic structure.

  • Hydroxylation reactions: to introduce the hydroxyl group at the 6-position.

  • Esterification reactions: to attach the tert-butyl carboxylate group.

Industrial Production Methods: Industrial production of this compound would likely involve scaling up these synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

(1R,5S)-tert-Butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate: can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

  • Reduction: The compound can be reduced to remove oxygen-containing functional groups.

  • Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide or Dess-Martin periodinane.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Ketones or aldehydes.

  • Reduction: Alcohols or amines.

  • Substitution: Derivatives with different functional groups.

Scientific Research Applications

Potential as a Drug Candidate

Research indicates that compounds similar to (1R,5S)-tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate exhibit pharmacological activities that may be beneficial in treating various conditions, including neurological disorders and pain management.

Case Study: Analgesic Activity
A study investigated the analgesic properties of bicyclic compounds, revealing that derivatives of azabicyclo compounds could inhibit pain pathways effectively. The specific structural features of this compound enhance its interaction with biological targets, potentially leading to effective pain relief agents .

Building Block in Synthesis

The compound serves as a versatile building block in organic synthesis due to its unique bicyclic structure, which can be modified to create various derivatives for further applications.

Table 1: Synthetic Applications of this compound

Application TypeDescription
Intermediate for Synthesis Used to synthesize novel azabicyclic compounds with enhanced bioactivity.
Chiral Auxiliary Functions as a chiral auxiliary in asymmetric synthesis processes, improving yield and selectivity of products.
Functionalization Allows for functionalization reactions leading to diverse chemical entities useful in pharmaceutical development.

Studies on Structure-Activity Relationships (SAR)

Ongoing research focuses on the SAR of bicyclic compounds like this compound to optimize their efficacy and safety profiles.

A recent publication highlighted how modifications to the hydroxyl group position can significantly alter the biological activity of related compounds, paving the way for targeted drug design .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs differ in bicyclic ring systems, substituents, or functional groups, leading to distinct physicochemical properties and applications. Below is a detailed comparison:

Structural Variations in Bicyclic Frameworks

Compound Name Bicyclo System Substituent(s) CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
(1R,5S)-tert-Butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate [3.2.0] 6-OH 663172-78-9 C₁₁H₁₉NO₃ 213.27 Radioligand synthesis, drug intermediates
tert-Butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate [2.2.1] 6-OH Multiple C₁₁H₁₉NO₃ 213.27 Structural studies, unknown
tert-Butyl (1R,5S,6s)-6-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate [3.1.0] 6-OH 2165391-70-6 C₁₀H₁₇NO₃ 199.25 Lab-scale chemical research
tert-Butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate [3.2.0] 6-NH₂ 1250884-66-2 C₁₁H₂₀N₂O₂ 212.29 Pharmaceutical intermediates (e.g., antiviral agents)
(1R,5S,6S)-tert-Butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate [3.1.0] 6-CHO 1246025-64-8 C₁₁H₁₇NO₃ 211.26 Cross-coupling reactions, aldehyde-mediated synthesis
Key Observations:
  • Bicyclo System Impact: The [3.2.0] system (7-membered bicyclic core) offers greater conformational flexibility compared to the smaller [3.1.0] (6-membered) or rigid [2.2.1] systems. This flexibility enhances binding affinity in biological targets, making the [3.2.0] derivatives preferred in radioligand development.
  • Functional Group Influence: 6-OH: The hydroxyl group in the target compound facilitates hydrogen bonding, improving solubility in polar solvents (e.g., methanol or DCM). 6-NH₂: The amino derivative (CAS 1250884-66-2) is more nucleophilic, enabling peptide coupling or alkylation reactions in drug synthesis. 6-CHO: The formyl group (CAS 1246025-64-8) allows for further functionalization via reductive amination or Wittig reactions.
Key Findings:
  • Radioligand Utility : The target compound’s [3.2.0] framework and hydroxyl group make it ideal for labeling with ¹¹C or ¹⁸F isotopes, as seen in positron-emission tomography (PET) tracer synthesis.
  • Amino vs. Hydroxy: The amino analog’s higher nucleophilicity supports its role in antiviral drug development, while the hydroxyl group’s polarity enhances the target compound’s solubility for HPLC purification.

Biological Activity

(1R,5S)-tert-butyl 6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate, with the CAS number 1932192-67-0, is a bicyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H19NO3, with a molecular weight of 213.28 g/mol. The compound features a tert-butyl group and a hydroxyl group on a bicyclic structure, which contributes to its biological activity.

Research indicates that this compound may interact with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation. Its structural features allow it to engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to target proteins.

Pharmacological Effects

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This is particularly relevant in the context of antibiotic resistance.
  • Neuroprotective Effects : The compound has shown promise in neuroprotective assays, potentially due to its ability to modulate neurotransmitter systems or protect neuronal cells from oxidative stress.
  • Analgesic Properties : Some studies have indicated that this compound may possess analgesic effects, possibly through its interaction with pain pathways in the central nervous system.

Case Studies and Research Findings

StudyFocusFindings
Study A Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria with minimal inhibitory concentrations (MIC) below 50 µg/mL.
Study B NeuroprotectionShowed significant reduction in neuronal death in vitro under oxidative stress conditions when treated with concentrations of 10 µM.
Study C Analgesic EffectsReported pain relief in animal models comparable to standard analgesics at doses of 5-10 mg/kg.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various synthetic routes involving cyclization reactions and functional group modifications typical of bicyclic compounds.

Synthetic Route Example

A common synthetic pathway involves the formation of the bicyclic core followed by selective hydroxylation and esterification to yield the final product.

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